Cas no 2319877-16-0 (2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one)

2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one 化学的及び物理的性質
名前と識別子
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- 2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one
- 2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one
- 2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]chromen-4-one
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- インチ: 1S/C19H13BrFNO3S/c20-13-9-11(5-6-14(13)21)19-22(7-8-26-19)18(24)17-10-15(23)12-3-1-2-4-16(12)25-17/h1-6,9-10,19H,7-8H2
- InChIKey: IYJCRZJOOPNTQA-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)C1N(C(C2=CC(C3C=CC=CC=3O2)=O)=O)CCS1)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 26
- 回転可能化学結合数: 2
- 複雑さ: 616
- トポロジー分子極性表面積: 71.9
- XLogP3: 4.1
2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6460-9773-3mg |
2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |
2319877-16-0 | 90%+ | 3mg |
$63.0 | 2023-04-23 | |
Life Chemicals | F6460-9773-20μmol |
2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |
2319877-16-0 | 90%+ | 20μl |
$79.0 | 2023-04-23 | |
Life Chemicals | F6460-9773-5mg |
2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |
2319877-16-0 | 90%+ | 5mg |
$69.0 | 2023-04-23 | |
Life Chemicals | F6460-9773-10μmol |
2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |
2319877-16-0 | 90%+ | 10μl |
$69.0 | 2023-04-23 | |
Life Chemicals | F6460-9773-100mg |
2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |
2319877-16-0 | 90%+ | 100mg |
$248.0 | 2023-04-23 | |
Life Chemicals | F6460-9773-2mg |
2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |
2319877-16-0 | 90%+ | 2mg |
$59.0 | 2023-04-23 | |
Life Chemicals | F6460-9773-15mg |
2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |
2319877-16-0 | 90%+ | 15mg |
$89.0 | 2023-04-23 | |
Life Chemicals | F6460-9773-20mg |
2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |
2319877-16-0 | 90%+ | 20mg |
$99.0 | 2023-04-23 | |
Life Chemicals | F6460-9773-50mg |
2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |
2319877-16-0 | 90%+ | 50mg |
$160.0 | 2023-04-23 | |
Life Chemicals | F6460-9773-25mg |
2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |
2319877-16-0 | 90%+ | 25mg |
$109.0 | 2023-04-23 |
2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-oneに関する追加情報
Introduction to 2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one (CAS No. 2319877-16-0)
2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2319877-16-0, belongs to the class of heterocyclic molecules, which are widely recognized for their role in drug discovery and development. The presence of both thiazolidine and chromene moieties in its structure imparts distinct chemical properties that make it a promising candidate for further investigation.
The molecular structure of 2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one consists of a thiazolidine ring linked to a chromene scaffold through a carbonyl group. The thiazolidine ring is characterized by its sulfur-containing heterocycle, which is known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. On the other hand, the chromene moiety is well-documented for its role in photodynamic therapy and as a precursor for several bioactive molecules.
The substituents on the aromatic rings of this compound play a crucial role in determining its pharmacological profile. Specifically, the 3-bromo-4-fluorophenyl group introduces both bromine and fluorine atoms, which are commonly used in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate drug-like properties. The combination of these elements suggests that 2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one may exhibit multiple pharmacological effects, making it an attractive scaffold for further derivatization and optimization.
In recent years, there has been a growing interest in developing novel heterocyclic compounds with potential therapeutic applications. The structural motif of 2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one aligns well with current trends in drug discovery, particularly in the area of anticancer and anti-inflammatory agents. Several studies have demonstrated that thiazolidine derivatives can inhibit various kinases and enzymes involved in cancer progression, while chromene derivatives have shown promise in treating inflammatory diseases.
One of the most compelling aspects of this compound is its potential to interact with multiple biological targets. The thiazolidine ring can engage with proteins involved in cell signaling pathways, while the chromene moiety can act as a photosensitizer or participate in redox reactions. This dual functionality makes 2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one a versatile molecule that could be explored for various therapeutic indications.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting expensive wet-lab experiments. By leveraging molecular docking simulations and quantum mechanical calculations, scientists have been able to identify promising candidates like 2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one that exhibit favorable interactions with biological targets. These computational approaches have significantly accelerated the drug discovery process and have led to the identification of several novel therapeutic agents.
The synthesis of 2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one presents both challenges and opportunities for synthetic chemists. The presence of multiple functional groups requires careful planning to ensure high yields and purity. However, recent developments in synthetic methodologies have made it possible to construct complex heterocyclic structures more efficiently than ever before. For instance, transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl-containing compounds, providing chemists with powerful tools to build intricate molecular architectures.
Another area of interest is the exploration of 2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one as a lead compound for drug development. By systematically modifying its structure through medicinal chemistry approaches, researchers can optimize its pharmacological properties and improve its efficacy and safety profile. For example, substituent variations at the aromatic rings can fine-tune binding interactions with target proteins, while alterations in the thiazolidine or chromene moieties can enhance metabolic stability or bioavailability.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use in agrochemicals, materials science, and other industrial applications. For instance, derivatives of 2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one could be developed as novel pesticides or as components in advanced materials with specific optical or electronic properties.
In conclusion,2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one (CAS No. 2319877-16-0) is a structurally fascinating compound with significant potential in pharmaceutical research. Its unique combination of heterocyclic moieties and functional substituents makes it an attractive scaffold for further exploration. With ongoing advancements in synthetic chemistry and computational biology, this compound holds promise for addressing various therapeutic challenges and may pave the way for new generations of innovative drugs.
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